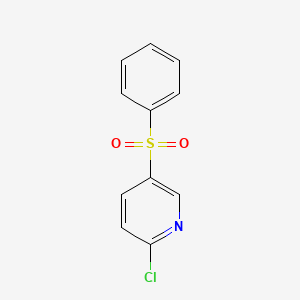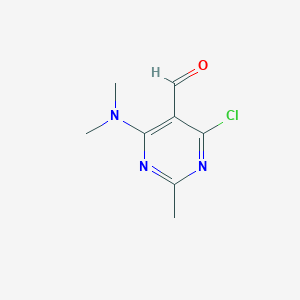![molecular formula C18H19N3O2 B1459081 (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide CAS No. 253324-50-4](/img/structure/B1459081.png)
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Overview
Description
“(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide” is a compound that has been studied for its stereochemistry and potential biological activity . It belongs to the class of compounds known as N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones . These compounds have been reported to have immunosuppressive effects by inhibiting the potassium channel (Kv1.3, IK-1) of T cells .
Synthesis Analysis
The synthesis of such compounds involves the intramolecular Friedel–Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives . The electron-withdrawing property of the amino-protective group was found to be key to the success of seven-membered cyclization .Molecular Structure Analysis
The compound has dynamic axial chirality based on the sp2−sp axis arising from the biphenyl (axis 1). In addition, N-acylated derivatives have another axial chirality around the Ar−NC(=O) (sp2−sp2) axis (axis 2) and E/Z-amide rotamers based on the N−C(=O) axis (axis 3) .Chemical Reactions Analysis
The compound’s chemical reactions involve the movement of two axes (axis 1, axis 2) together concertedly . The amide derivatives exist in equilibrium with the E/Z-amide (100:2−100:34), which means that the exocyclic bond (axis 3) is not in concert with the endocyclic axes (axis 1, axis 2) .Scientific Research Applications
Alzheimer’s Disease Research
This compound is used in research related to Alzheimer’s disease . It is a γ-secretase inhibitor, and γ-secretase is an enzyme that plays a role in the production of β-amyloid peptides . Accumulation of these peptides is considered a key step in the etiology of Alzheimer’s disease .
Modulation of Amyloid Precursor Protein (APP)
The compound has been found to modulate the cleavage of the amyloid precursor protein (APP) by γ-secretase . This modulation is selective, sparing Notch processing . This has generated interest in the discovery of novel γ-secretase modulators with similar efficacy profiles .
Therapeutic Window Studies
The compound has been used in studies investigating the in-vivo therapeutic window of γ-secretase inhibitors . These studies are important for understanding the potential side effects and safety of these inhibitors when used in a therapeutic context .
In-vitro Studies
In-vitro studies have been conducted using this compound to understand its effects on cells . These studies provide valuable information about the compound’s mechanism of action and potential therapeutic uses .
Drug Development
The compound’s ability to selectively inhibit γ-secretase and modulate APP processing makes it a promising candidate for drug development . It could potentially be used to develop new treatments for Alzheimer’s disease and other conditions associated with β-amyloid peptide accumulation .
Neuropharmacology Research
This compound is used in neuropharmacology research, particularly in studies related to neurodegenerative diseases like Alzheimer’s . Its effects on γ-secretase and APP processing make it a valuable tool for understanding the biochemical processes involved in these diseases .
Mechanism of Action
Future Directions
The preliminary results on the difference between the atropisomers of N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones in the potency of potassium channel Kv1.3 blockade might be a clue for the design of potassium channel inhibitors . More detailed investigation through the structure−activity relationship (SAR) study of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones is suggested .
properties
IUPAC Name |
(2S)-2-amino-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11(19)17(22)20-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)21(2)18(16)23/h3-11,16H,19H2,1-2H3,(H,20,22)/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDQYEDPZCYWRA-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)


![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)



